AChE Inhibition Potency: Dihydroisoquinolinium Lead Outperforms Galantamine and Reduced Analog
In a direct SAR study, the dihydroisoquinoline analog of 1-(3,4-dimethoxybenzyl)-6,7-dimethoxyisoquinoline (compound 6) exhibited an IC50 of 7.0 ± 1.4 μM against Electrophorus electricus AChE, representing a 3-fold improvement in potency over the standard clinical drug galantamine (IC50 ≈ 21.0 μM) tested in the same Ellman assay system. The corresponding fully reduced tetrahydroisoquinoline analog was found to be inactive, while the ring-opened counterpart displayed markedly reduced activity [1].
| Evidence Dimension | In vitro AChE inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 7.0 ± 1.4 μM (Compound 6, dihydroisoquinoline analog) |
| Comparator Or Baseline | Galantamine: ~21.0 μM; Fully reduced tetrahydroisoquinoline: inactive; Ring-opened analog: >100 μM |
| Quantified Difference | ~3-fold more potent than galantamine; >14-fold improvement over the inactive reduced form |
| Conditions | Ellman colorimetric method using AChE from Electrophorus electricus; 96-well plate format; pH 8.0; 25°C [1] |
Why This Matters
For procurement, this establishes the 2,3-dihydroisoquinolinium core as essential for micromolar AChE inhibition, a property absent in the fully reduced form, making the target compound the only viable choice for AChE-focused experiments within this structural class.
- [1] Khorana, N., Markmee, S., Ingkaninan, K., Ruchirawat, S., Kitbunnadaj, R., & Pullagurla, M. R. (2009). Evaluation of a new lead for acetylcholinesterase inhibition. Medicinal Chemistry Research, 18(3), 231–241. View Source
